2-(2-Methylthiazol-4-yl)propan-2-ol
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Overview
Description
2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a thiazole ring in the structure of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions. One common method involves the use of chlorinated solvents and catalysts to facilitate the reaction. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antibacterial effects.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol include other thiazole derivatives such as:
- 2-methyl-1,3-thiazole
- 4-methyl-1,3-thiazole
- 2-(4-methyl-1,3-thiazol-2-yl)ethanol
Uniqueness
The uniqueness of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-5-8-6(4-10-5)7(2,3)9/h4,9H,1-3H3 |
InChI Key |
GDFMBTJERYBOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)(C)O |
Origin of Product |
United States |
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